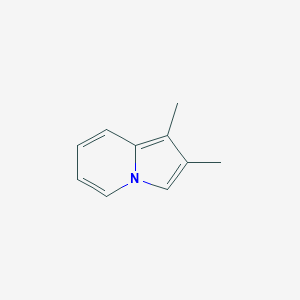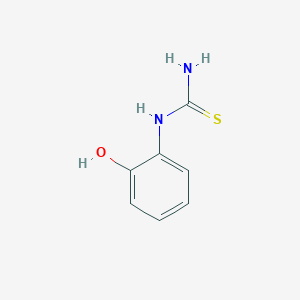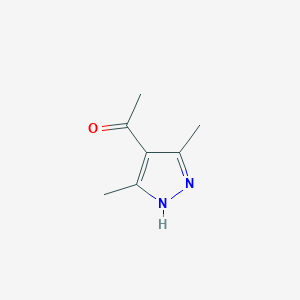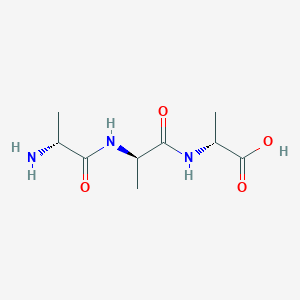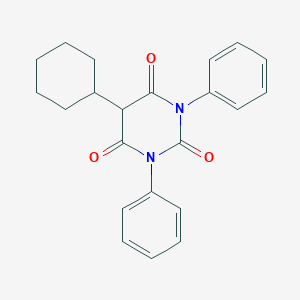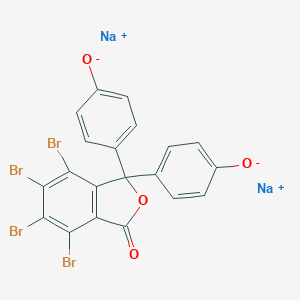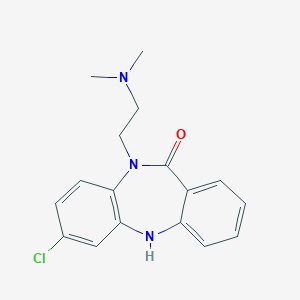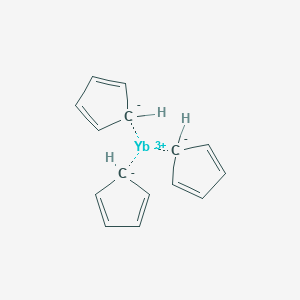
Tris(cyclopentadienyl)ytterbium(III)
描述
Tris(cyclopentadienyl)ytterbium(III) is an organometallic compound featuring ytterbium in the +3 oxidation state coordinated to three cyclopentadienyl ligands
作用机制
Target of Action
Tris(cyclopentadienyl)ytterbium(III) is primarily used as a catalyst in chemical reactions . The primary target of this compound is the reactant molecules in the reaction it catalyzes. The role of Tris(cyclopentadienyl)ytterbium(III) is to lower the activation energy of the reaction, thereby increasing the rate of the reaction .
Biochemical Pathways
It has been used in the design and synthesis of biocompatible yb3+ complexes for near-infrared (nir) living cell imaging .
Result of Action
In the context of its use as a catalyst, the result of the action of Tris(cyclopentadienyl)ytterbium(III) is the acceleration of the chemical reaction it is involved in . In the context of its use in NIR living cell imaging, these β-fluorinated Yb3+ complexes display high NIR luminescence and have higher stabilities and prolonged decay lifetimes compared to the β-non-fluorinated counterparts .
生化分析
Biochemical Properties
Tris(cyclopentadienyl)ytterbium(III) has been found to interact with various biomolecules. For instance, it has been used in the design and synthesis of biocompatible Yb3+ complexes for near-infrared (NIR) living cell imaging . The nature of these interactions is largely due to the unique properties of the Yb3+ ion .
Cellular Effects
The effects of Tris(cyclopentadienyl)ytterbium(III) on cells have been observed in the context of NIR living cell imaging. The compound has been shown to produce high NIR luminescence, which can be used to generate strong and specific intracellular Yb3+ luminescence signals .
Molecular Mechanism
The molecular mechanism of Tris(cyclopentadienyl)ytterbium(III) involves its interaction with biomolecules and its ability to produce NIR luminescence. This is particularly useful in the field of biological optical probes, where it can be used in both steady-state imaging and time-resolved fluorescence lifetime imaging .
Temporal Effects in Laboratory Settings
In laboratory settings, Tris(cyclopentadienyl)ytterbium(III) has been observed to have high stability and prolonged decay lifetimes, making it a suitable candidate for long-term studies .
Subcellular Localization
The subcellular localization of Tris(cyclopentadienyl)ytterbium(III) is another area that requires further study. Current research has shown that it can produce specific intracellular luminescence signals, suggesting that it may have specific localizations within the cell .
准备方法
Synthetic Routes and Reaction Conditions: Tris(cyclopentadienyl)ytterbium(III) can be synthesized through the reaction of ytterbium trichloride with cyclopentadienyl sodium in tetrahydrofuran (THF) under an inert atmosphere. The reaction typically proceeds as follows:
YbCl3+3NaC5H5→Yb(C5H5)3+3NaCl
The reaction mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization from a suitable solvent .
Industrial Production Methods: While specific industrial production methods for Tris(cyclopentadienyl)ytterbium(III) are not well-documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety and efficiency. This includes using larger reaction vessels, automated stirring, and controlled environments to maintain inert conditions.
Types of Reactions:
Oxidation: Tris(cyclopentadienyl)ytterbium(III) can undergo oxidation reactions, where the ytterbium center is oxidized to a higher oxidation state.
Reduction: The compound can also participate in reduction reactions, where the ytterbium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more cyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Ligand exchange can be facilitated by using donor solvents like THF or by heating the reaction mixture.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ytterbium(IV) complexes, while reduction could produce ytterbium(II) species .
科学研究应用
Tris(cyclopentadienyl)ytterbium(III) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.
Biology: The compound’s luminescent properties make it useful in bioimaging and as a probe in biological assays.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
相似化合物的比较
Tris(cyclopentadienyl)yttrium(III): Similar in structure but with yttrium instead of ytterbium.
Tris(cyclopentadienyl)lanthanum(III): Features lanthanum and exhibits different electronic properties.
Tris(cyclopentadienyl)scandium(III): Contains scandium and is used in different catalytic applications.
Uniqueness: Tris(cyclopentadienyl)ytterbium(III) is unique due to the specific electronic properties of ytterbium, which allow for distinct reactivity patterns and applications in quantum materials and advanced catalysis .
属性
IUPAC Name |
cyclopenta-1,3-diene;ytterbium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5.Yb/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWMQECJDTYOET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Yb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Yb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1295-20-1 | |
| Record name | Tris(η5-2,4-cyclopentadien-1-yl)ytterbium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1295-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(.eta.5-cyclopenta-2,5-dien-1-yl)ytterbium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001295201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(η5-cyclopenta-2,5-dien-1-yl)ytterbium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.701 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


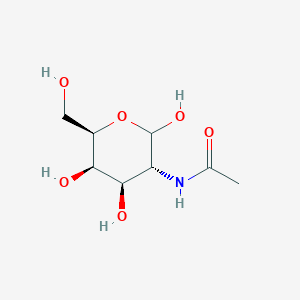
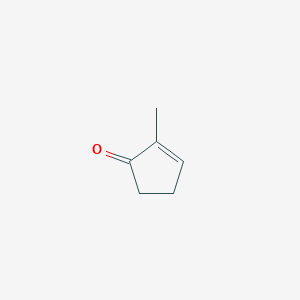
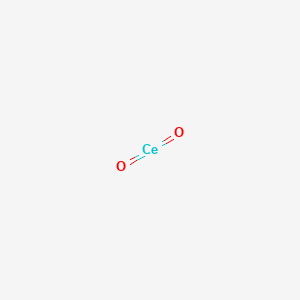

![Methyl 3-[(3S,4S,5R,8R,9R,10R,13R,14R,15R)-4,9,10,13-tetramethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]propanoate](/img/structure/B72804.png)
